Malondialdehyde tetrabutylammonium

Description

The exact mass of the compound this compound salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

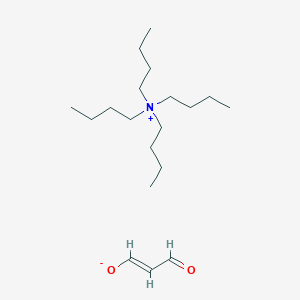

3D Structure of Parent

Properties

IUPAC Name |

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXLQCGVBUWBHF-WLHGVMLRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/[O-])\C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100683-54-3 | |

| Record name | (E)-3-Oxoprop-1-en-1-olate; tetrabutylazanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Malondialdehyde Tetrabutylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malondialdehyde (MDA), a reactive three-carbon dialdehyde, is a well-established biomarker for oxidative stress and lipid peroxidation. However, its inherent instability presents significant challenges for its direct use as an analytical standard. Malondialdehyde tetrabutylammonium salt (MDA-TBA salt) offers a stable, solid, and readily soluble alternative, making it an invaluable tool in biomedical research, particularly in the assessment of oxidative damage in biological systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound salt, with a focus on its use in experimental protocols relevant to drug development and oxidative stress research.

Chemical and Physical Properties

This compound salt is a quaternary ammonium salt that exists as a stable enolate. The bulky tetrabutylammonium cation effectively shields the reactive malondialdehyde anion, contributing to the compound's stability and solubility in a range of solvents.[1][2]

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | References |

| IUPAC Name | Tetrabutylammonium (E)-3-oxoprop-1-en-1-olate | [2] |

| Synonyms | Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate | [3] |

| CAS Number | 100683-54-3 | [3] |

| Molecular Formula | C₁₉H₃₉NO₂ | [3] |

| Molecular Weight | 313.52 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 126-131 °C | [2] |

| Solubility | Soluble in water and polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). | [2] |

| Stability | Hygroscopic and light-sensitive. Store at 2-8°C under an inert atmosphere. Stable in acidic (pH 4) and neutral aqueous solutions. | [2] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound Salt

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the tetrabutylammonium cation (multiple triplets and multiplets in the region of 0.9-3.3 ppm) and the protons of the malondialdehyde enolate anion (vinylic and aldehydic protons in the region of 5.0-9.5 ppm). |

| ¹³C NMR | Resonances for the carbons of the tetrabutylammonium cation (in the aliphatic region, ~13-60 ppm) and the three carbons of the malondialdehyde enolate (two in the olefinic/enolate region, ~90-160 ppm, and one aldehydic carbonyl carbon, ~190 ppm).[4][5][6] |

| FT-IR (KBr Pellet) | Characteristic absorption bands for C-H stretching of the alkyl groups of the tetrabutylammonium cation (~2870-2960 cm⁻¹), C=O stretching of the aldehyde (~1650-1680 cm⁻¹), C=C stretching of the enolate (~1580-1620 cm⁻¹), and C-O stretching (~1250 cm⁻¹).[7][8] |

| UV-Vis | In acidic solution, an absorbance maximum around 245 nm is expected. In basic solution, the enolate form is expected to absorb at a longer wavelength, around 267 nm. |

Synthesis of this compound Salt

The most common and practical laboratory synthesis of this compound salt involves a two-step process starting from a stable acetal precursor, 1,1,3,3-tetramethoxypropane.[1][2][9]

Experimental Protocol: Synthesis from 1,1,3,3-Tetramethoxypropane

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Deionized water

-

Hydrochloric acid (1 M)

-

Tetrabutylammonium hydroxide (40% in water)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Hydrolysis of 1,1,3,3-Tetramethoxypropane:

-

In a round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane in deionized water (e.g., 10 mL of water per 1 g of acetal).

-

Cool the solution in an ice bath and slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2.

-

Remove the ice bath and continue stirring at room temperature for 2-4 hours to ensure complete hydrolysis to malondialdehyde. The reaction progress can be monitored by TLC.

-

-

Salt Formation:

-

Cool the acidic solution of malondialdehyde in an ice bath.

-

Slowly add a stoichiometric amount of 40% tetrabutylammonium hydroxide solution dropwise while vigorously stirring. Monitor the pH and adjust to approximately 7-8.

-

A white to off-white precipitate of this compound salt should form.

-

-

Purification:

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a crystalline solid.

-

Expected Yield: 75-85%[2]

Caption: Synthesis workflow for this compound Salt.

Application in Oxidative Stress Measurement: The TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is one of the most widely used methods for measuring lipid peroxidation.[10] this compound salt serves as a stable and reliable standard for the quantification of MDA in biological samples.[11]

Experimental Protocol: TBARS Assay using MDA-TBA Salt Standard

Materials:

-

This compound salt

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Hydrochloric acid (HCl)

-

Butylated hydroxytoluene (BHT)

-

Biological sample (e.g., plasma, tissue homogenate)

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

TBA Reagent: Prepare a 0.67% (w/v) solution of TBA in 50% acetic acid. Gentle heating may be required for complete dissolution. Prepare this solution fresh.

-

TCA Solution: Prepare a 20% (w/v) solution of TCA in deionized water.

-

BHT Solution: Prepare a 1% (w/v) solution of BHT in ethanol.

-

MDA Standard Stock Solution (1 mM): Accurately weigh and dissolve this compound salt in deionized water to make a 1 mM stock solution.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of MDA standards by serially diluting the 1 mM stock solution with deionized water to final concentrations ranging from 0 to 50 µM.

-

-

Sample Preparation:

-

To 100 µL of the biological sample or standard in a microcentrifuge tube, add 10 µL of BHT solution to prevent further lipid peroxidation during the assay.

-

Add 200 µL of 20% TCA to precipitate proteins. Vortex and incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a new tube.

-

-

TBARS Reaction:

-

Add 200 µL of the TBA reagent to each tube containing the supernatant or standard.

-

Vortex briefly and incubate the tubes in a heating block or water bath at 95°C for 60 minutes.

-

After incubation, cool the tubes on ice for 10 minutes to stop the reaction.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (0 µM MDA standard) from all readings.

-

Plot the absorbance values of the MDA standards against their corresponding concentrations to generate a standard curve.

-

Determine the MDA concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the MDA concentration to the protein concentration of the initial sample if required.[12]

-

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) Assay.

Role in Signaling Pathways and Drug Development

Malondialdehyde is not merely a marker of cellular damage; it is also a biologically active molecule that can modulate signaling pathways. MDA can react with nucleophilic sites in proteins, DNA, and phospholipids to form various adducts.[13][14] These adducts can alter the function of biomolecules and contribute to the pathophysiology of numerous diseases.[15][16][17]

For instance, MDA-protein adducts can trigger inflammatory responses and are implicated in the progression of atherosclerosis.[16] MDA can also form adducts with DNA bases, primarily deoxyguanosine, leading to the formation of mutagenic lesions that can contribute to carcinogenesis.[13][14]

In the context of drug development, the ability to accurately quantify MDA levels using a stable standard like this compound salt is crucial for:

-

Assessing the efficacy of antioxidant therapies: By measuring the reduction in MDA levels after treatment.

-

Evaluating the pro-oxidant potential of new drug candidates: To identify potential off-target effects.

-

Understanding the mechanism of action of drugs that modulate oxidative stress pathways.

Caption: Simplified signaling pathway of lipid peroxidation leading to cellular damage.

Conclusion

This compound salt is a critical reagent for researchers in the fields of oxidative stress, drug development, and biomedical science. Its stability and solubility overcome the limitations of using free malondialdehyde, enabling accurate and reproducible quantification of lipid peroxidation. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this compound in the laboratory, contributing to a deeper understanding of the roles of oxidative stress in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound salt | 100683-54-3 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. instanano.com [instanano.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. rubingroup.org [rubingroup.org]

- 13. Chemistry and biology of DNA damage by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid peroxidation-DNA damage by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Malondialdehyde-acetaldehyde extracellular matrix protein adducts attenuate unfolded protein response during alcohol and smoking-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 17. pubs.acs.org [pubs.acs.org]

Malondialdehyde Tetrabutylammonium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde tetrabutylammonium salt is a stable, crystalline solid that serves as a versatile reagent in biomedical research and synthetic organic chemistry. As a readily handleable precursor to the highly reactive and mutagenic malondialdehyde (MDA), it is an indispensable tool for studying lipid peroxidation and oxidative stress, key processes implicated in a multitude of disease states. This technical guide provides an in-depth overview of the structure, formula, and physicochemical properties of this compound salt. It further details a robust experimental protocol for its synthesis and its critical role in the context of cellular signaling pathways associated with oxidative damage.

Chemical Structure and Formula

This compound salt is an ionic compound formed by the electrostatic interaction between a tetrabutylammonium cation and the enolate anion of malondialdehyde.[1] The positive charge on the quaternary ammonium cation is balanced by the delocalized negative charge on the enolate, which contributes to the salt's stability compared to free malondialdehyde.

Molecular Formula: C₁₉H₃₉NO₂[1][2]

Structure:

-

Cation: Tetrabutylammonium ((C₄H₉)₄N⁺)

-

Anion: Malondialdehyde enolate ([O=CH-CH=CH-O]⁻)

IUPAC Name: (E)-3-oxoprop-1-en-1-olate;tetrabutylazanium[1][3]

Synonyms: Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate.[4][5]

Physicochemical Properties

The physicochemical properties of this compound salt are summarized in the table below, providing key data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Weight | 313.52 g/mol | [1][4] |

| Appearance | White to off-white or pale yellow powder | [6] |

| Melting Point | 126 - 131 °C | [6][7] |

| Solubility | Soluble in polar organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. Slightly soluble in dimethyl sulfoxide and methanol. | [1] |

| Storage Conditions | Store at 2 - 8 °C under an inert gas. The compound is hygroscopic and light-sensitive. | [6] |

| Purity | Typically ≥95% | [4][8] |

Experimental Protocol: Synthesis of this compound Salt

The synthesis of this compound salt is most commonly achieved through a two-step process starting from the stable acetal precursor, 1,1,3,3-tetramethoxypropane.[9] This method involves the in situ generation of malondialdehyde via acid-catalyzed hydrolysis, followed by the formation of the tetrabutylammonium salt.

Materials and Reagents

-

1,1,3,3-Tetramethoxypropane

-

Deionized water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Tetrabutylammonium hydroxide (aqueous solution)

-

Reaction vessel with magnetic stirring

-

pH meter or pH indicator strips

Step 1: Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane

This initial step generates a fresh aqueous solution of the unstable malondialdehyde.

-

In a suitable reaction vessel, dissolve 1,1,3,3-tetramethoxypropane in deionized water.

-

While stirring, slowly add hydrochloric acid or sulfuric acid dropwise to adjust the pH of the solution to approximately 1.[1]

-

Continue to stir the solution at room temperature (approximately 25°C) for 2 to 5 hours to ensure the complete hydrolysis of the acetal.[1]

Step 2: Formation of the Tetrabutylammonium Salt

The freshly prepared malondialdehyde solution is immediately used in this step to form the stable salt.

-

To the aqueous solution of malondialdehyde from Step 1, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise while maintaining stirring.[1]

-

The reaction is typically conducted at room temperature.

-

The formation of the salt results in a more stable compound that can be isolated and purified.

Purification

Purification of the final product is a critical step to remove any unreacted starting materials or byproducts. The primary challenge lies in the effective removal of impurities to obtain a high-purity solid.

Role in Oxidative Stress and Signaling Pathways

Malondialdehyde (MDA) is a well-established biomarker of oxidative stress and lipid peroxidation.[10] Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. MDA is one of the terminal products of this process and is highly reactive, capable of forming adducts with proteins and DNA, thereby contributing to cytotoxicity and mutagenicity.[3]

Lipid Peroxidation and MDA Formation

The process of lipid peroxidation involves three main stages: initiation, propagation, and termination. In the initiation phase, a pro-oxidant, such as a hydroxyl radical, abstracts an allylic hydrogen from a polyunsaturated fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen in the propagation phase to form a lipid peroxyl radical, which can abstract a hydrogen from another lipid molecule, thus propagating the chain reaction and forming a lipid hydroperoxide. These unstable hydroperoxides can decompose to form a variety of products, including MDA.[11]

Caption: Workflow of Lipid Peroxidation Leading to MDA Formation.

MDA-Mediated Cellular Signaling

MDA is not merely a marker of damage but also an active participant in cellular signaling pathways, often leading to detrimental outcomes. For instance, MDA can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.[3] One critical pathway influenced by oxidative stress and lipid peroxidation is the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, under oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.[12]

Furthermore, lipid peroxidation and the resulting accumulation of aldehydes like MDA are central to a form of regulated cell death known as ferroptosis. This iron-dependent process is characterized by the accumulation of lipid hydroperoxides to lethal levels. The enzyme Glutathione Peroxidase 4 (GPX4) plays a crucial role in mitigating ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[6]

Caption: Simplified Signaling Pathways Involving MDA and Oxidative Stress.

Conclusion

This compound salt is a crucial chemical entity for researchers in the fields of biology, chemistry, and medicine. Its stability and function as a reliable source of malondialdehyde make it an invaluable standard for the quantification of lipid peroxidation and a tool for investigating the intricate cellular responses to oxidative stress. A thorough understanding of its properties, synthesis, and biological roles, as outlined in this guide, is essential for its effective application in advancing our knowledge of disease mechanisms and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Pathophysiology And the Biochemical and Clinical Significance of Malondialdehyde – International Journal of Health & Medical Research [ijhmr.com]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound salt | 100683-54-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 12. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Malondialdehyde Tetrabutylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of malondialdehyde tetrabutylammonium salt, a stable and versatile reagent crucial for various applications in organic synthesis and biomedical research, particularly in the study of oxidative stress. This document outlines the chemical principles, a detailed experimental protocol, and key quantitative data associated with the synthesis.

Malondialdehyde (MDA) is a highly reactive dialdehyde and a key biomarker for lipid peroxidation.[1] However, its inherent instability makes it challenging to handle and utilize as a reliable analytical standard.[1] The tetrabutylammonium salt of malondialdehyde provides a stable, solid, and readily soluble alternative, serving as a convenient precursor for the malondialdehyde enolate anion in various chemical transformations.[1][2]

Chemical and Physical Properties

This compound salt is a white to off-white or pale yellow powder.[1][3] It is hygroscopic and light-sensitive, necessitating storage at 2-8°C under an inert gas.[1][4] The compound is soluble in water and common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, with slight solubility in dimethyl sulfoxide and methanol.[1][5]

| Property | Value | References |

| CAS Number | 100683-54-3 | [1][5] |

| Molecular Formula | C₁₉H₃₉NO₂ | [1][3] |

| Molecular Weight | 313.52 g/mol | [1][3] |

| Melting Point | 126-131 °C | [1][3][6] |

| Appearance | White to off-white or pale yellow powder | [1][3] |

| Purity | ≥95% - ≥96% | [3][6][7] |

| Solubility | Miscible with water; soluble in DCM, THF, DMF | [1][5] |

| Storage Conditions | 2-8°C, under inert gas, protect from light | [3][4] |

Synthesis Pathway

The synthesis of this compound salt is typically a two-step process that begins with a stable acetal precursor of malondialdehyde, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane.[2][5] The process involves:

-

Acid-Catalyzed Hydrolysis: The acetal precursor is hydrolyzed in an acidic aqueous medium to generate the unstable malondialdehyde in situ.[2]

-

Salt Formation: The freshly prepared malondialdehyde is immediately treated with an equimolar amount of tetrabutylammonium hydroxide. The hydroxide base deprotonates the acidic α-carbon of malondialdehyde, forming the stable enolate salt.[2]

References

An In-depth Technical Guide to Malondialdehyde Tetrabutylammonium Salt (CAS: 100683-54-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malondialdehyde tetrabutylammonium salt (MDA-TBA salt), a stable and reliable standard for the quantification of malondialdehyde (MDA), a key biomarker for oxidative stress. Malondialdehyde is a highly reactive aldehyde produced during the peroxidation of lipids, but its inherent instability makes it challenging to use as a standard.[1][2] The tetrabutylammonium salt of the enolate of malondialdehyde provides a stable, solid, and readily usable alternative for researchers.[1][2] This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its use in the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Core Properties and Data

This compound salt is a quaternary ammonium salt that is valued for its stability and solubility in organic solvents, which is an improvement over free MDA.[1][3] It serves as a convenient source of the malondialdehyde anion for various chemical transformations and as a dependable standard for analytical assays.[1][2]

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | References |

| CAS Number | 100683-54-3 | [3] |

| Molecular Formula | C₁₉H₃₉NO₂ (or C₁₆H₃₆N·C₃H₃O₂) | [3] |

| Molecular Weight | 313.52 g/mol | [3] |

| Appearance | White to off-white or pale yellow powder/solid | [3][4] |

| Melting Point | 126-132 °C | [3][4][5] |

| Purity | ≥95%, ≥96%, ≥97.0% (assay by titration) | [4][5][6] |

| Solubility | Miscible with water. Slightly soluble in DMSO and methanol. Soluble in dichloromethane, tetrahydrofuran, and dimethylformamide. Limited solubility in nonpolar solvents. | [1][3][7] |

| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen), protect from light. | |

| Stability | Hygroscopic and light-sensitive. Stable under recommended storage conditions. Reacts with strong acids and oxidizing agents. | [1][3][8] |

Synthesis Pathway

The synthesis of this compound salt is typically achieved through a two-step process starting from a stable acetal precursor, 1,1,3,3-tetramethoxypropane.[1][2]

-

Acid-Catalyzed Hydrolysis : 1,1,3,3-tetramethoxypropane is hydrolyzed in an acidic aqueous medium to generate the unstable malondialdehyde in situ.[2]

-

Salt Formation : The freshly prepared malondialdehyde is then treated with tetrabutylammonium hydroxide. The hydroxide deprotonates the acidic α-carbon of the malondialdehyde, forming the stable enolate, which is ionically paired with the tetrabutylammonium cation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound salt | 100683-54-3 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ≥96.0% (NT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 100683-54-3 CAS MSDS (this compound SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Malondialdehyde Tetrabutylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of malondialdehyde (MDA) tetrabutylammonium salt, a stable and versatile reagent crucial for research in oxidative stress and organic synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application, and visual representations of key processes.

Core Concepts and Properties

Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde that is a natural byproduct of lipid peroxidation. Due to its high reactivity and tendency to polymerize, pure MDA is challenging to handle and store. The tetrabutylammonium salt of the enolate of malondialdehyde provides a stable, solid, and readily usable alternative.[1] This salt is formed by the reaction of malondialdehyde with tetrabutylammonium hydroxide, where the tetrabutylammonium cation acts as a counterion to the deprotonated form of MDA, creating a stable enolate anion.[2]

This stability makes it an essential tool for researchers, particularly as a standard in the quantification of lipid peroxidation, a key indicator of oxidative stress.[3] Oxidative stress, an imbalance between free radicals and antioxidants, can lead to cellular damage and is implicated in various diseases. The measurement of MDA levels is a widely accepted method for assessing this damage.[2][4]

Beyond its role in biochemical assays, malondialdehyde tetrabutylammonium salt is a valuable reagent in organic synthesis, particularly in reactions like Claisen condensations where it serves as a source of the malondialdehyde anion.[1][2]

Quantitative Data

The following table summarizes the key quantitative and physical properties of this compound salt.

| Property | Value | Source |

| Molecular Weight | 313.52 g/mol | [2][3][5][6][7][8] |

| Molecular Formula | C₁₉H₃₉NO₂ | [2][3][5] |

| CAS Number | 100683-54-3 | [2][3][5] |

| Melting Point | 126 - 131 °C | [3] |

| Purity | ≥95% - ≥96% | [3][5][8] |

| Appearance | White to off-white to pale yellow powder | [3] |

| Solubility | Slightly soluble in dimethyl sulfoxide and methanol. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide. | [2] |

| Storage Conditions | 2 - 8 °C, under inert gas | [3] |

Experimental Protocols

This two-step protocol describes a common laboratory-scale synthesis of this compound salt.[1]

Step 1: Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane

This initial step generates the unstable malondialdehyde in situ.[1]

-

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Deionized water

-

Hydrochloric acid (or sulfuric acid)

-

Reaction vessel with stirring capability

-

-

Procedure:

-

Dissolve 1,1,3,3-tetramethoxypropane in deionized water in a suitable reaction vessel.

-

While stirring, slowly add hydrochloric acid dropwise to adjust the pH of the solution to approximately 1.

-

Continue stirring the solution at room temperature (approximately 25°C) for 2 to 5 hours to ensure complete hydrolysis, yielding an aqueous solution of malondialdehyde.[1]

-

Step 2: Formation of the Tetrabutylammonium Salt

The freshly prepared malondialdehyde is then reacted with tetrabutylammonium hydroxide to form the stable salt.[1]

-

Materials:

-

Aqueous solution of malondialdehyde (from Step 1)

-

Tetrabutylammonium hydroxide (aqueous solution)

-

Reaction vessel with stirring capability

-

-

Procedure:

-

To the freshly prepared aqueous solution of malondialdehyde, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise while stirring.

-

The hydroxide deprotonates the malondialdehyde, forming the stable enolate, which is ionically paired with the tetrabutylammonium cation.[1]

-

The resulting salt can then be isolated and purified.

-

This protocol outlines the use of this compound salt as a standard for quantifying MDA in biological or food samples.[4][9]

-

Materials:

-

This compound salt (for standard curve)

-

2-Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Hydrochloric acid (HCl)

-

Distilled or deionized water

-

Spectrophotometer

-

-

Procedure:

-

Preparation of Reagents:

-

Preparation of Standard Curve:

-

Sample Preparation (Example for a food sample):

-

TBARS Reaction:

-

Mix a portion of the sample filtrate (or standard solution) with the TBA reagent in a test tube.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes).[9]

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer against a blank.[9]

-

-

Calculation:

-

Plot the absorbance of the standards against their concentrations to generate a standard curve.

-

Determine the MDA concentration in the sample from the standard curve.[9]

-

-

Visualizations

Caption: Synthesis of this compound salt.

Caption: Workflow for the TBARS assay to measure MDA.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound salt | 100683-54-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 100683-54-3 | Benchchem [benchchem.com]

- 6. This compound salt - Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate [sigmaaldrich.com]

- 7. thomassci.com [thomassci.com]

- 8. scbt.com [scbt.com]

- 9. benchchem.com [benchchem.com]

The Solubility Profile of Malondialdehyde Tetrabutylammonium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of malondialdehyde tetrabutylammonium (MDA-TBA). Understanding the solubility of this compound is critical for its effective use as a stable standard in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a cornerstone for measuring oxidative stress, and for its applications in various organic synthesis protocols. This document presents quantitative and qualitative solubility data, detailed experimental methodologies, and a visualization of the biochemical pathway in which malondialdehyde plays a crucial role.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent, with a general preference for polar and semi-polar organic solvents. The bulky tetrabutylammonium cation contributes to its solubility in less polar environments compared to other salts of malondialdehyde.[1] The following table summarizes the available quantitative solubility data for MDA-TBA in common laboratory solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Reference |

| Ethanol (hot) | C₂H₅OH | 46.07 | 78 | 15 - 20 | [2] |

| Ethanol (cold) | C₂H₅OH | 46.07 | 10 | 2 - 3 | [2] |

| Acetonitrile | CH₃CN | 41.05 | Not Specified | 25 - 30 | [2] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | 12 - 18 | [2] |

| Acetone | C₃H₆O | 58.08 | Not Specified | 35 - 40 | [2] |

| Toluene | C₇H₈ | 92.14 | Not Specified | 8 - 12 | [2] |

Qualitative Solubility Data

In addition to the quantitative data, a significant body of qualitative information describes the solubility of MDA-TBA in various solvents. This information is valuable for initial solvent screening and for applications where precise concentrations are not critical.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description | Reference |

| Water | H₂O | 18.02 | Miscible | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Slightly Soluble | [2] |

| Methanol | CH₃OH | 32.04 | Slightly Soluble | [2] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Soluble | [2] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Soluble | [2] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | [2] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Enhanced Solubility | [2] |

Experimental Protocols

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Analytical balance

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a constant concentration in solution over time.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as UV-Vis spectrophotometry or HPLC. A pre-established calibration curve is necessary for accurate quantification.[3][4]

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or g/L.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is the primary application for this compound, which serves as a stable standard for the quantification of lipid peroxidation.[5] The following is a generalized protocol for the TBARS assay.

Materials:

-

This compound (for standard curve)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA) or similar acid for protein precipitation

-

Butylated hydroxytoluene (BHT) to prevent further oxidation

-

Biological sample (e.g., plasma, tissue homogenate)

-

Water bath or heating block

-

Spectrophotometer or fluorometer

Procedure:

-

Reagent Preparation:

-

TBA Reagent: Prepare a solution of thiobarbituric acid (e.g., 0.67% w/v) in a suitable solvent, such as glacial acetic acid or water. Gentle heating may be required for complete dissolution.[6]

-

Acid Solution: Prepare a solution of trichloroacetic acid (e.g., 10-20% w/v) in deionized water.

-

MDA Standard Stock Solution: Prepare a stock solution of this compound in deionized water. From this stock, prepare a series of dilutions to generate a standard curve.

-

-

Sample Preparation:

-

To the biological sample, add an antioxidant such as BHT to prevent artefactual lipid peroxidation during the assay.

-

Precipitate proteins by adding the acid solution (e.g., TCA).

-

Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

-

-

Reaction:

-

Measurement:

-

Quantification:

-

Generate a standard curve by plotting the absorbance or fluorescence of the MDA standards against their known concentrations.

-

Determine the concentration of MDA in the samples by interpolating their absorbance or fluorescence values on the standard curve.

-

Visualization of the Lipid Peroxidation Pathway

Malondialdehyde is a key end-product of lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs) within cell membranes.[10] This cascade of reactions leads to cellular damage and is implicated in numerous disease states. The following diagram illustrates the fundamental steps of the lipid peroxidation pathway.

Caption: The initiation and propagation of lipid peroxidation leading to MDA.[1][10]

This guide provides essential information for the effective handling and application of this compound in a research setting. The compiled solubility data, detailed experimental protocols, and the visualized biochemical pathway are intended to support researchers in achieving accurate and reproducible results in their studies of oxidative stress and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound salt | 100683-54-3 [smolecule.com]

- 3. scribd.com [scribd.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nwlifescience.com [nwlifescience.com]

- 10. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Malondialdehyde Tetrabutylammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Malondialdehyde tetrabutylammonium (MDA-TBA). Understanding the stability profile of this reagent is critical for its effective use as a standard in lipid peroxidation assays and as a reactant in various synthetic applications. This document outlines the key factors influencing its stability, provides recommended storage protocols, and summarizes available stability data.

Chemical and Physical Properties

This compound is a stable, solid form of the highly reactive malondialdehyde (MDA). The tetrabutylammonium salt of the enolate of malondialdehyde offers a convenient and reliable alternative to the unstable free MDA.[1]

| Property | Value | Reference |

| Synonyms | Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate | [1] |

| CAS Number | 100683-54-3 | [1] |

| Molecular Formula | C₁₉H₃₉NO₂ | [1] |

| Molecular Weight | 313.52 g/mol | [1] |

| Appearance | White to off-white or pale yellow powder | [1] |

| Melting Point | 126 - 131 °C | [1] |

| Purity | ≥95% - ≥96% | [1][2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH.

Thermal Stability

MDA-TBA is a solid with a melting point in the range of 126-131°C.[1] It is considered thermally stable up to its melting point, beyond which significant decomposition occurs.

pH-Dependent Stability

The stability of MDA-TBA in aqueous solutions is highly dependent on pH. It exhibits enhanced stability in acidic conditions, particularly at pH 4, which is the standard condition for the Thiobarbituric Acid Reactive Substances (TBARS) assay.[3] Under neutral conditions (pH 6.8), the compound is also considered stable, making it suitable for general handling and storage in neutral aqueous media.[3] In basic conditions (pH 11), it remains stable and is suitable for certain spectrophotometric analyses.[3]

Sensitivity to Light and Moisture

This compound is both light-sensitive and hygroscopic. Exposure to light can lead to degradation, and the compound readily absorbs moisture from the atmosphere. Therefore, it is crucial to protect it from both light and moisture during storage and handling.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale | Reference |

| Temperature | 2 - 8 °C | To minimize thermal degradation. | [1] |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and degradation from atmospheric moisture. | |

| Light Exposure | Store in the dark (e.g., in an amber vial) | To prevent photodegradation. | |

| Container | Tightly sealed, original container | To protect from moisture and atmospheric contaminants. | [4] |

One supplier states a stability of "≥ 1 year" without providing specific storage conditions. A study on a methanolic stock solution of MDA-TBA found it to be stable for at least 8 months when stored at -80°C, with a concentration decrease of less than 4%.

Experimental Protocols

Representative Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for identifying potential degradation products.[5] The following is a representative protocol for a forced degradation study of this compound.

Objective: To evaluate the stability of solid this compound under various stress conditions.

Materials:

-

This compound salt

-

Calibrated stability chambers/ovens

-

Photostability chamber

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column and mobile phase

Methodology:

-

Baseline Sample: Analyze an initial, unstressed sample of MDA-TBA to determine its initial purity and chromatographic profile.

-

Stress Conditions:

-

Acid Hydrolysis: Expose the solid to vapors of 1N HCl at 60°C for 48 hours.

-

Base Hydrolysis: Expose the solid to vapors of 1N NaOH at 60°C for 48 hours.

-

Oxidative Degradation: Expose the solid to 3% H₂O₂ at room temperature for 48 hours.

-

Thermal Degradation: Store the solid at 60°C/75% RH for 14 days.

-

Photostability: Expose the solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: After the specified exposure times, analyze the stressed samples by a stability-indicating HPLC method. The purity of the sample can be determined by titration.[1] The analytical method for the salt itself can involve UV absorption at 260 nm.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the baseline sample to identify and quantify any degradation products. Calculate the percentage of degradation for each stress condition.

Caption: Workflow for a forced degradation study of MDA-TBA.

TBARS Assay Protocol using this compound as a Standard

MDA-TBA is a stable standard used for generating calibration curves in the TBARS assay.[4]

Reagents:

-

This compound salt standard stock solution (e.g., 1 mM in distilled water)

-

Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Butylated hydroxytoluene (BHT) solution (e.g., 2% w/v in ethanol)

Procedure:

-

Standard Curve Preparation: a. Prepare a series of dilutions from the MDA standard stock solution (e.g., 0, 2, 4, 6, 8, 10 µM) in distilled water.[4] b. For each standard, mix 1 mL of the standard solution with 2 mL of a TBA/TCA solution (1:1 v/v ratio of 0.8% TBA and 10% TCA).[4] c. Heat the mixture in a boiling water bath (95-100°C) for 30-60 minutes.[4][6] d. Cool the tubes to room temperature. e. Measure the absorbance of the resulting pink-colored solution at 532 nm.[4] f. Plot the absorbance against the MDA concentration to generate a standard curve.[4]

-

Sample Preparation (General): a. Homogenize the sample (e.g., tissue, food) in a suitable buffer. b. Add BHT solution to prevent further oxidation during the assay.[4] c. Precipitate proteins with TCA solution. d. Centrifuge and collect the supernatant.

-

TBARS Reaction and Measurement: a. Mix a portion of the sample supernatant with the TBA reagent. b. Heat, cool, and measure the absorbance as described for the standard curve. c. Determine the MDA concentration in the sample from the standard curve.

Caption: General workflow for the TBARS assay using MDA-TBA as a standard.

Summary of Stability and Storage Recommendations

| Condition | Recommendation |

| Solid Storage | Store at 2-8°C under an inert gas, protected from light and moisture in a tightly sealed container. |

| Solution Storage | Aqueous stock solutions should be prepared fresh. For longer-term storage, a methanolic stock solution can be stored at -80°C for up to 8 months. |

| Handling | Avoid prolonged exposure to ambient light and humidity. Use in a well-ventilated area. |

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound salt | 100683-54-3 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

Malondialdehyde tetrabutylammonium salt safety and handling

An In-Depth Technical Guide to the Safety and Handling of Malondialdehyde Tetrabutylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Properties

Malondialdehyde (MDA) is a critical biomarker for oxidative stress, but its inherent instability presents significant challenges for its use as a reliable analytical standard. This compound (MDA-TBA) salt is a stable, solid, and readily usable alternative.[1] This quaternary ammonium salt provides a convenient source of the malondialdehyde anion for various chemical transformations and, most notably, serves as a dependable standard for quantifying lipid peroxidation in biological and food samples.[2][3] This guide provides comprehensive safety and handling protocols for this compound.

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | Citations |

| Synonyms | Malonaldehyde tetrabutylammonium salt, Tetrabutylammonium malondialdehyde enolate | [3][4] |

| CAS Number | 100683-54-3 | [3][5][6] |

| Molecular Formula | C₁₉H₃₉NO₂ or C₁₆H₃₆N•C₃H₃O₂ | [3][5] |

| Molecular Weight | 313.52 g/mol | [3][7] |

| Appearance | Solid | [7] |

| Melting Point | 126 - 131 °C | [7] |

| Solubility | Mixes with water. | [4] |

| Stability | Moisture- and light-sensitive; hygroscopic. | [4] |

Hazard Identification and Classification

This compound salt is classified as a hazardous substance and requires careful handling to prevent personal injury and environmental contamination.[4][8] It is a corrosive solid that is harmful if swallowed and can cause severe chemical burns to the skin, eyes, and gastrointestinal tract.[4][8][9] The compound is also recognized as being toxic to aquatic organisms.[4][8]

Table 2: GHS Hazard Information

| Category | Information | Citations |

| Pictogram | GHS05 (Corrosion) | [6][7] |

| Signal Word | Danger | [6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [6] |

| Precautionary Statements | P260: Do not breathe dusts. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | |

| Hazard Class | Skin Corrosion 1B | [7] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [7] |

Table 3: Toxicological Summary

| Exposure Route | Hazard Description | Citations |

| Oral (Ingestion) | Harmful if swallowed.[4][8] Can cause severe chemical burns to the mouth and gastrointestinal tract.[4][9] Ingestion of less than 150 grams may be fatal or cause serious health damage.[4][8][9] | |

| Dermal (Skin Contact) | Causes severe skin burns and necrosis.[4][8] Contact with alkaline corrosives can lead to deep tissue destruction.[4][8] Open wounds should not be exposed to this material.[4][8] | |

| Eye Contact | Causes severe burns and risk of serious, irreversible eye damage.[4][8][9] | |

| Inhalation | Inhalation of dust can cause respiratory irritation.[8] May cause asthma-like symptoms that can continue long after exposure ceases (Reactive Airways Dysfunction Syndrome).[4] | |

| Environmental | Toxic to aquatic organisms.[4][8][9] Discharge into the environment must be avoided.[5][9] |

Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for personal safety.[8]

Table 4: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale | Citations |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full face shield. | To protect against splashes that can cause severe eye damage. | [4][9] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber, elbow-length PVC). | To prevent skin contact that can lead to severe burns. | [4][9] |

| Body Protection | Lab coat with long sleeves or a chemical protective apron. | To protect skin and clothing from splashes and spills. | [8][9] |

| Respiratory Protection | A NIOSH-approved particulate dust filter respirator. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced. | To prevent inhalation of dust particles, which can cause respiratory irritation. | [4][5][8][9] |

Handling Procedures

All handling should occur in a well-ventilated area, such as a chemical fume hood.[5][8]

Storage Requirements

Proper storage is crucial to maintain the compound's stability and ensure safety.

-

Containers: Store in original, tightly sealed containers.[4][5]

-

Conditions: Store in a cool, dry, well-ventilated place, ideally between 2-8°C.[5][7]

-

Atmosphere: The compound is hygroscopic and should be stored under an inert gas like nitrogen or argon.[8]

-

Protection: Protect from moisture and light.[4]

-

Incompatibilities: Keep away from incompatible materials such as strong acids and oxidizing agents.[4][8][9] Do not store near heat or ignition sources.[4]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Citations |

| Ingestion | Seek immediate medical attention. Contact a Poisons Information Center or doctor at once. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. | [4][5] |

| Eye Contact | Seek immediate medical attention. Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. | [4][5] |

| Skin Contact | Seek immediate medical attention. Immediately flush the body with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing and footwear. Wash the affected area with soap and plenty of water. | [4][5] |

| Inhalation | Seek immediate medical attention. Remove the victim from the contaminated area to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation. | [4][5] |

Accidental Release (Spill) Measures

Response to a spill depends on its scale. For any major spill, evacuate the area and alert your institution's emergency response team immediately.[9]

For minor spills of this solid compound, use dry clean-up procedures to avoid generating dust.[4][9] Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][5][9] Do not allow wash water to enter drains.[4][5]

Disposal Considerations

This compound salt and any materials contaminated with it must be treated as hazardous waste.[4][9]

-

Collection: Collect all waste in a dedicated, suitable, and securely sealed container clearly labeled "Hazardous Waste" with the chemical name.[9][10]

-

Professional Disposal: Disposal must be handled by a licensed environmental or chemical waste management company in accordance with all local, state, and federal regulations.[4][9]

-

Methods: Approved disposal methods may include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[5][9] Do not discharge to sewer systems.[5]

Experimental Protocols

Protocol: Synthesis from 1,1,3,3-Tetramethoxypropane

This compound is typically synthesized via a two-step process starting from the stable acetal precursor, 1,1,3,3-tetramethoxypropane.[1]

Methodology

-

Acid-Catalyzed Hydrolysis:

-

In a suitable reaction vessel, dissolve 1,1,3,3-tetramethoxypropane in deionized water.[1]

-

While stirring, slowly add a strong acid (e.g., hydrochloric acid) dropwise to adjust the solution's pH to approximately 1.[1]

-

Continue stirring the solution at room temperature for 2 to 5 hours to ensure the complete hydrolysis of the acetal to generate malondialdehyde in situ.[1]

-

-

Tetrabutylammonium Salt Formation:

-

To the freshly prepared aqueous solution of malondialdehyde, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise while stirring.[1]

-

This reaction deprotonates the malondialdehyde, forming the stable enolate salt.[1]

-

The final product can then be isolated from the solution, typically by removing the solvent under reduced pressure.[1]

-

Protocol: Preparation of an MDA Standard Curve (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for measuring lipid peroxidation, which relies on the reaction of MDA with thiobarbituric acid (TBA).[2][11][12] this compound salt is used as a stable standard to generate a calibration curve.[2][13]

Methodology

-

Reagent Preparation:

-

Preparation of Calibration Curve:

-

TBARS Reaction and Measurement:

-

Pipette a set volume (e.g., 100-200 µL) of each standard and sample into separate, labeled test tubes.[2][11]

-

Add an equal volume of acid solution (e.g., TCA) to precipitate proteins, followed by a volume of the TBA reagent.[2][11]

-

Vortex the tubes thoroughly.[12]

-

Heat the mixture in a boiling water bath (95-100°C) for approximately 30-60 minutes.[2][12][14] This reaction forms a pink-colored MDA-(TBA)₂ adduct.[11][12]

-

Cool the tubes to room temperature, often using an ice bath.[2][12]

-

If necessary, centrifuge the tubes to pellet any precipitate.[2][12]

-

Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[2][12][14]

-

-

Calculation:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound salt SDS - Download & Subscribe for Updates [sdsmanager.com]

- 7. ≥96.0% (NT), solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. benchchem.com [benchchem.com]

- 12. labunlimited.com [labunlimited.com]

- 13. oxfordbiomed.com [oxfordbiomed.com]

- 14. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Malondialdehyde Tetrabutylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopic Nature of Malondialdehyde Tetrabutylammonium Salt

This compound salt is known to be a hygroscopic solid, meaning it has the tendency to absorb moisture from the surrounding atmosphere.[2][3] This property is attributed to the presence of the charged tetrabutylammonium cation and the enolate anion of malondialdehyde, which can interact with water molecules. The absorption of water can significantly impact the stability, purity, and accurate weighing of the compound, which is critical when it is used as an analytical standard.[4] Therefore, stringent storage and handling conditions are necessary to maintain the integrity of the salt.

Storage and Handling Recommendations:

To minimize moisture absorption, this compound salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[5] It is also recommended to store the compound under an inert gas, such as nitrogen or argon, and to protect it from light.[3] When handling the salt, it is crucial to work in a controlled environment with low humidity and to minimize its exposure to the atmosphere.

Data Presentation: Quantifying Hygroscopicity

As specific quantitative data on the water absorption of this compound salt at various relative humidity (RH) levels is not extensively documented in publicly available literature, the following tables are provided as templates for researchers to systematically record their experimental data when characterizing the hygroscopic nature of this compound.

Table 1: Water Content Determination by Karl Fischer Titration

| Sample Batch | Sample Weight (g) | Titer of KF Reagent (mg/mL) | Volume of KF Reagent (mL) | Water Content (%) |

Table 2: Gravimetric Analysis of Water Absorption

| Relative Humidity (%) | Initial Sample Weight (g) | Final Sample Weight (g) | Weight Gain (g) | Water Absorption (%) |

| 20 | ||||

| 40 | ||||

| 60 | ||||

| 80 | ||||

| 90 |

Table 3: Dynamic Vapor Sorption (DVS) Analysis

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) | Hysteresis (%) |

| 0 | |||

| 10 | |||

| 20 | |||

| 30 | |||

| 40 | |||

| 50 | |||

| 60 | |||

| 70 | |||

| 80 | |||

| 90 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hygroscopic nature and water content of this compound salt.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[6][7]

Objective: To determine the moisture sorption and desorption isotherms of this compound salt.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance

-

This compound salt sample (5-15 mg)[4]

-

Nitrogen gas (for drying)

Procedure:

-

Place a precisely weighed sample of this compound salt (5-15 mg) into the DVS instrument's sample pan.[4]

-

Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.

-

Initiate the sorption phase by incrementally increasing the relative humidity in steps (e.g., 10% increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., less than 0.002% per minute).

-

Once the maximum RH is reached, initiate the desorption phase by incrementally decreasing the relative humidity in the same steps back to 0% RH.

-

Record the weight of the sample at each RH step during both sorption and desorption phases.

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance.[1][8]

Objective: To quantify the water content of this compound salt.

Materials and Equipment:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Karl Fischer reagent

-

Anhydrous methanol or other suitable solvent

-

This compound salt sample

-

Analytical balance

Procedure:

-

Add a suitable volume of anhydrous methanol to the titration vessel of the Karl Fischer titrator.

-

Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

-

Accurately weigh a sample of this compound salt and add it to the titration vessel.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically detect the endpoint.

-

The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined titer.

-

For salts that do not readily dissolve in the Karl Fischer reagent, a co-solvent such as ethylene glycol can be used.[2]

Gravimetric Analysis

Gravimetric analysis involves exposing a sample to a controlled humidity environment and measuring the change in mass over time.

Objective: To determine the water absorption of this compound salt at different relative humidity levels.

Materials and Equipment:

-

Analytical balance

-

Desiccators containing saturated salt solutions to maintain specific relative humidities (e.g., potassium chloride for ~84% RH, barium chloride dihydrate for ~90% RH)[9]

-

Weighing bottles

-

This compound salt sample

Procedure:

-

Dry a weighing bottle in an oven and cool it in a desiccator containing a desiccant (e.g., silica gel) to obtain a constant weight.

-

Accurately weigh a sample of this compound salt into the pre-weighed weighing bottle.

-

Place the weighing bottle with the sample (with the lid removed) into a desiccator with a specific saturated salt solution to maintain a constant relative humidity.

-

Store the sample in the desiccator for a defined period (e.g., 24 hours) to allow it to equilibrate with the surrounding atmosphere.[10]

-

After the equilibration period, remove the weighing bottle, immediately close it with the lid, and re-weigh it.

-

The difference between the final and initial weights represents the amount of water absorbed by the sample.

-

Calculate the percentage of water absorption based on the initial sample weight.

-

Repeat the experiment for different relative humidities.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of malondialdehyde and its hygroscopic properties.

Conclusion

The hygroscopic nature of this compound salt is a critical factor that must be managed to ensure its efficacy as an analytical standard. While quantitative data on its water absorption properties are not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to characterize this property in their own laboratories. By following the recommended storage and handling procedures and employing the described analytical methods, scientists and drug development professionals can ensure the accuracy and reliability of their research involving this important compound.

References

- 1. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 2. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

- 3. Buy this compound salt | 100683-54-3 [smolecule.com]

- 4. jocpr.com [jocpr.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. skpharmteco.com [skpharmteco.com]

- 7. mt.com [mt.com]

- 8. mt.com [mt.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmainfo.in [pharmainfo.in]

The Synthetic Versatility of Malondialdehyde Tetrabutylammonium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malondialdehyde tetrabutylammonium (MDA-TBA) has emerged as a valuable and versatile reagent in modern organic synthesis. As a stable, solid source of the highly reactive malondialdehyde (MDA) enolate, it overcomes the challenges associated with the handling and storage of free MDA, which has a propensity to polymerize.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of MDA-TBA, with a focus on its role as a three-carbon building block in the construction of diverse molecular architectures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required for its effective utilization.

Physicochemical Properties and Handling

This compound is typically a white to off-white solid. The presence of the bulky tetrabutylammonium cation enhances its solubility in organic solvents and provides stability to the malondialdehyde enolate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₃₉NO₂ | [2] |

| Molecular Weight | 313.52 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 126-131 °C | |

| Storage Conditions | 2-8°C, under inert gas |

Due to its hygroscopic and light-sensitive nature, MDA-TBA should be stored in a cool, dry place under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.

Synthesis of this compound

The most common and practical laboratory synthesis of MDA-TBA involves a two-step process starting from the commercially available and stable acetal, 1,1,3,3-tetramethoxypropane.[1]

Synthetic Workflow

The synthesis proceeds via an acid-catalyzed hydrolysis of the acetal to generate malondialdehyde in situ, followed by deprotonation with tetrabutylammonium hydroxide to form the stable enolate salt.

Caption: Synthesis of MDA-TBA from 1,1,3,3-tetramethoxypropane.

Experimental Protocol: Synthesis of this compound

Step 1: Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane [1]

-

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Deionized water

-

Hydrochloric acid (or sulfuric acid)

-

Reaction vessel with stirring

-

-

Procedure:

-

Dissolve 1,1,3,3-tetramethoxypropane in deionized water in a suitable reaction vessel.

-

While stirring, slowly add hydrochloric acid dropwise to adjust the pH of the solution to approximately 1.

-

Continue stirring the solution at room temperature (approximately 25°C) for 2 to 5 hours to ensure complete hydrolysis to malondialdehyde.

-

Step 2: Formation of this compound Salt [1]

-

Materials:

-

Aqueous solution of malondialdehyde (from Step 1)

-

Tetrabutylammonium hydroxide (aqueous solution)

-

-

Procedure:

-

To the freshly prepared aqueous solution of malondialdehyde, add an equimolar amount of tetrabutylammonium hydroxide solution dropwise while stirring.

-

The reaction is typically carried out at room temperature.

-

After the addition is complete, continue stirring the reaction mixture for a period to ensure complete salt formation. The resulting aqueous solution contains the this compound salt.

-

Purification: A significant challenge in this synthesis is the removal of residual tetrabutylammonium salts. An effective method involves the use of a sulfonic acid ion-exchange resin (e.g., DOWEX 50WX8) to exchange the tetrabutylammonium cations for protons, followed by neutralization with a mild base like calcium carbonate.[1] The purified salt can then be isolated by solvent evaporation under reduced pressure.[1]

Applications in Organic Synthesis

As a stable enolate equivalent, MDA-TBA is a versatile C3 building block for various carbon-carbon bond-forming reactions.

Synthesis of 3-Alkoxy-2-propenals via Alkylation

One of the primary applications of MDA-TBA is in the synthesis of 3-alkoxy-2-propenals, which are themselves valuable intermediates in organic synthesis.[1] The reaction proceeds via the alkylation of the malondialdehyde enolate.

References

Malondialdehyde Tetrabutylammonium: A Technical Guide to its Application as a Marker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Malondialdehyde (MDA) is a highly reactive three-carbon dialdehyde and a principal end-product of polyunsaturated fatty acid peroxidation, making it one of the most established biomarkers for assessing oxidative damage.[1][2][3] However, the inherent instability of free MDA presents analytical challenges. Malondialdehyde tetrabutylammonium (MDA-TBA) salt offers a stable, soluble, and reliable alternative for the accurate quantification of lipid peroxidation.[4] This technical guide provides an in-depth overview of the application of MDA-TBA salt as a standard in oxidative stress assessment, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.

Introduction: The Role of Malondialdehyde in Oxidative Stress

Lipid peroxidation is a chain reaction initiated by the attack of ROS on polyunsaturated fatty acids within cellular membranes. This process leads to the formation of lipid hydroperoxides, which are unstable and decompose into a variety of secondary products, including aldehydes such as MDA.[5][6] The accumulation of MDA and its adducts with proteins and DNA can lead to cellular dysfunction and has been associated with a wide range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][7][8]

The quantification of MDA is therefore a critical tool for researchers and clinicians to monitor oxidative stress levels. The most common method for this is the Thiobarbituric Acid Reactive Substances (TBARS) assay.[9][10] This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperatures to form a fluorescent pink adduct, which can be measured spectrophotometrically or fluorometrically.[9][10]

Advantages of this compound Salt

While precursors like 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP) are often used as standards in the TBARS assay due to the instability of pure MDA, they require acidic hydrolysis to generate MDA.[10][11] this compound salt provides a direct and stable source of MDA, offering several advantages:

-

Enhanced Stability: MDA-TBA salt is a stable, solid compound, facilitating accurate weighing and preparation of standard solutions.[4]

-

Improved Solubility: It is readily soluble in aqueous solutions, simplifying the preparation of standards for various assays.[4]

-